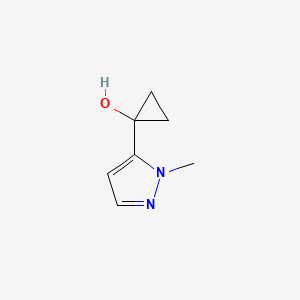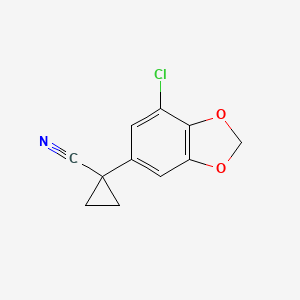
1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile is a chemical compound with a unique structure that includes a cyclopropane ring and a chloro-substituted dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,3-dioxaindan-5-yl derivatives with cyclopropane-1-carbonitrile in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(6-Chloro-1,3-dioxaindan-5-yl)methanol: Shares a similar dioxane moiety but differs in the functional groups attached.
1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid: Contains a similar cyclopropane ring but with different substituents.
Uniqueness: 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a chloro-substituted dioxane ring and a cyclopropane carbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-7(11(5-13)1-2-11)4-9-10(8)15-6-14-9/h3-4H,1-2,6H2 |
InChI Key |
LCNCFXQGBXRPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C(=C2)Cl)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


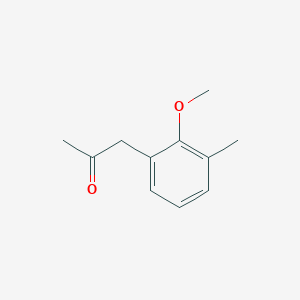
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
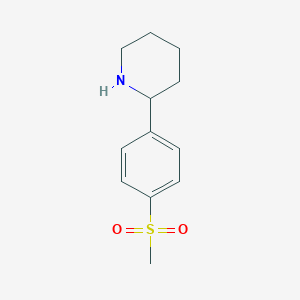
![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)


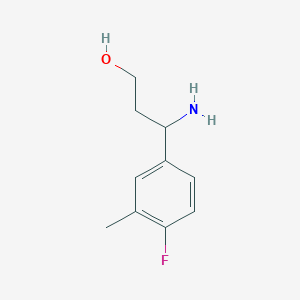
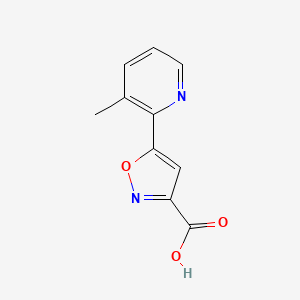
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)

![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)

